![molecular formula C22H22N4OS2 B2486111 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1172547-01-1](/img/structure/B2486111.png)
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide
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Overview
Description
Scientific Research Applications
Anti-Inflammatory Properties
This compound has been synthesized and analyzed for its anti-inflammatory properties . A series of novel derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 values for COX-1 inhibition .
Antioxidant Activity
Thiazole derivatives, including the compound , have been studied for their antioxidant properties . These compounds have shown potential in acting as antioxidants, which can help protect cells from damage caused by free radicals .
Analgesic Activity
Thiazole derivatives have also been studied for their analgesic (pain-relieving) properties . This suggests that the compound could potentially be used in the development of new analgesic drugs .
Antimicrobial Activity
Thiazole derivatives have demonstrated antimicrobial activity . This suggests that the compound could potentially be used in the development of new antimicrobial drugs .
Antifungal Activity
Thiazole derivatives have shown antifungal activity . This suggests that the compound could potentially be used in the development of new antifungal drugs .
Antiviral Activity
Thiazole derivatives have demonstrated antiviral activity . This suggests that the compound could potentially be used in the development of new antiviral drugs .
Antitumor or Cytotoxic Drug Molecules
Thiazole derivatives have shown potential in acting as antitumor or cytotoxic drug molecules . This suggests that the compound could potentially be used in the development of new antitumor or cytotoxic drugs .
Quorum Sensing Inhibition
Docking studies have revealed that certain thiazole derivatives bind to the active site of Pseudomonas aeruginosa quorum sensing LasR system with better affinity compared to reference compounds . This suggests that the compound could potentially be used in the development of new drugs that inhibit quorum sensing .
Mechanism of Action
Target of action
Benzothiazole derivatives have been found to interact with a variety of biological targets. For instance, some benzothiazole derivatives have shown anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes .
Mode of action
The exact mode of action can vary depending on the specific benzothiazole derivative and its target. In the case of COX inhibition, the compound may bind to the enzyme’s active site, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins, which are involved in inflammation .
Biochemical pathways
Benzothiazole derivatives can affect various biochemical pathways depending on their targets. In the case of COX inhibition, they can affect the arachidonic acid pathway, reducing the production of pro-inflammatory prostaglandins .
Result of action
The molecular and cellular effects of benzothiazole derivatives can vary depending on their targets and modes of action. For instance, by inhibiting COX enzymes, some benzothiazole derivatives can reduce inflammation .
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4OS2/c1-3-26-16(10-11-23-26)20(27)25-22-19(14-9-8-13(2)12-18(14)29-22)21-24-15-6-4-5-7-17(15)28-21/h4-7,10-11,13H,3,8-9,12H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGBPHNVBUVYDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=C(C3=C(S2)CC(CC3)C)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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